molecular formula C11H14N2O B11809085 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine

Cat. No.: B11809085
M. Wt: 190.24 g/mol
InChI Key: PHWOUWUXKNPESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine is a heterocyclic compound that features both pyridine and pyrrole rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine typically involves the condensation of pyridine derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of pyrrolidin-2-one and arylamino pyrimidine-2,4-diones . The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and under mild conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine

InChI

InChI=1S/C11H14N2O/c1-2-14-11-6-5-9(8-13-11)10-4-3-7-12-10/h5-6,8H,2-4,7H2,1H3

InChI Key

PHWOUWUXKNPESR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.